molecular formula C14H26O5 B12592644 5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL CAS No. 494754-75-5

5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL

Cat. No.: B12592644
CAS No.: 494754-75-5
M. Wt: 274.35 g/mol
InChI Key: GVSJHKMXZNLCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL is a complex organic compound with a molecular formula of C16H34O9. This compound is characterized by its multiple ethoxy groups and a terminal alkyne, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylhex-3-yne-2,5-diol and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst like potassium hydroxide (KOH) to facilitate the addition of ethylene oxide to the alkyne.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the alkyne to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Octaethylene glycol: Similar in structure but lacks the terminal alkyne group.

    Nonaethylene glycol: Contains additional ethoxy groups but does not have the alkyne functionality.

    Triethylene glycol monoamine: Features an amine group instead of the alkyne and hydroxyl groups.

Properties

CAS No.

494754-75-5

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

5-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-2,5-dimethylhex-3-yn-2-ol

InChI

InChI=1S/C14H26O5/c1-13(2,16)5-6-14(3,4)19-12-11-18-10-9-17-8-7-15/h15-16H,7-12H2,1-4H3

InChI Key

GVSJHKMXZNLCAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(C)(C)OCCOCCOCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.